GBT1118: A Technical Overview of a Novel Hemoglobin Oxygen Affinity Modifier
GBT1118: A Technical Overview of a Novel Hemoglobin Oxygen Affinity Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
GBT1118 is a potent and orally bioavailable small molecule that acts as an allosteric modifier of hemoglobin's affinity for oxygen.[1][2] It is a structural analog of voxelotor (B611706) and has been investigated for its therapeutic potential in conditions characterized by hypoxia and red blood cell sickling.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of GBT1118, with a focus on quantitative data and detailed experimental methodologies.
Chemical Structure and Properties
GBT1118 is chemically identified as 2-hydroxy-6-[[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy]-benzaldehyde.[5]
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IUPAC Name: 2-hydroxy-6-[[(2S)-1-(3-pyridinylcarbonyl)-2-piperidinyl]methoxy]-benzaldehyde
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CAS Number: 1628799-51-8[2]
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Molecular Formula: C₁₉H₂₀N₂O₄[2]
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Molecular Weight: 340.379 g/mol [2]
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SMILES: O=C(C1=CN=CC=C1)N2--INVALID-LINK--COC3=C(C(O)=CC=C3)C=O[1]
Mechanism of Action
GBT1118 increases hemoglobin's affinity for oxygen through a specific and reversible mechanism. It covalently binds to the N-terminal valine of the α-chain of hemoglobin, forming an imine intermediate.[1][2][5] This binding event allosterically stabilizes the high-oxygen-affinity R-state conformation of hemoglobin, leading to a leftward shift in the oxygen-hemoglobin dissociation curve.[1][6] By increasing the proportion of oxygenated hemoglobin, even at lower oxygen tensions, GBT1118 can mitigate the effects of hypoxia and inhibit the polymerization of sickle hemoglobin (HbS) in sickle cell disease.[3][7]
Mechanism of action of GBT1118.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of GBT1118 in murine models.
Pharmacokinetic Parameters of GBT1118 in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Clearance (Blood) | 0.057 mL/min/kg | - |
| Clearance (Plasma) | 3.21 mL/min/kg | - |
| Volume of Distribution (Blood) | 0.072 L/kg | - |
| Volume of Distribution (Plasma) | 2.95 L/kg | - |
| Terminal Half-life (Blood) | 13.9 h | - |
| Terminal Half-life (Plasma) | 11.3 h | - |
| Absolute Bioavailability (Blood) | - | 45.8% |
| Absolute Bioavailability (Plasma) | - | 33.5% |
| RBC-to-Plasma Ratio | 51:1 | 34:1 |
| Data from Dufu et al., 2017.[5] |
Pharmacodynamic Effects of GBT1118 on Hemoglobin Oxygen Affinity (P₅₀) in Mice
| Treatment Group | P₅₀ (mmHg) |
| Vehicle | 43 ± 1.1 |
| GBT1118 (70 mg/kg, oral) | 18.3 ± 0.9 |
| GBT1118 (140 mg/kg, oral) | 7.7 ± 0.2 |
| Data from Dufu et al., 2017.[6] |
Hematological Effects of Chronic GBT1118 Treatment in Sickle Cell Disease Mice
| Parameter | Vehicle-Treated SCD Mice | GBT1118-Treated SCD Mice |
| Hemoglobin (g/dL) | 7.5 ± 0.5 | 9.9 ± 0.6 |
| Hematocrit (%) | 24 ± 2 | 32 ± 2 |
| Red Blood Cell Count (10¹²/L) | 5.4 ± 0.4 | 7.1 ± 0.5 |
| Reticulocyte Count (%) | 35 ± 5 | 20 ± 4 |
| Red Blood Cell Half-life (days) | 1.9 | 3.9 |
| P₅₀ (mmHg) | 31 | 18 |
| Hb Occupancy (%) | N/A | 43 ± 6.5 |
| Data from a study in Townes transgenic sickle cell disease (SCD) mice with chronic oral treatment for 24 days.[3] |
Key Experimental Protocols
In Vivo Hypoxia Tolerance Study in Mice
This protocol is based on the methodology described by Dufu et al. (2017).[6]
1. Animal Model:
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Male C57BL/6J mice.
2. GBT1118 Formulation and Administration:
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GBT1118 is formulated in a vehicle of dimethylacetamide, polyethylene (B3416737) glycol 400 (PEG400), and 40% Cavitron at a ratio of 1:5:4.[5]
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Administer GBT1118 via oral gavage at doses of 70 mg/kg or 140 mg/kg.[6] The control group receives the vehicle only.
3. Hypoxic Challenge:
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Two hours after oral administration, place conscious animals in a restraining tube.
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Ventilate with room air (21% O₂) for a 20-minute acclimatization period.
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Induce hypoxia by stepwise decreases in the fraction of inspired oxygen (FiO₂) to 15%, 10%, and finally 5%.
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Maintain each hypoxic level for 30 minutes.
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To assess tolerance to severe hypoxia, maintain the 5% O₂ level for an additional 90 minutes.[6]
4. Physiological Monitoring:
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Continuously monitor systemic and microcirculatory hemodynamics.
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Measure arterial blood gases and interstitial tissue PO₂ at each oxygen level.
Chronic Treatment in a Sickle Cell Disease Mouse Model
This protocol is based on studies investigating the effects of GBT1118 in Townes transgenic sickle cell disease (SCD) mice.[3]
1. Animal Model:
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Homozygous Townes SCD mice (8-12 weeks old).[3]
2. GBT1118 Formulation and Administration:
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GBT1118 is formulated in a 0.5% methylcellulose/phosphate buffer (pH 7.4) with 0.01% Tween-80.
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Alternatively, GBT1118 can be incorporated into laboratory chow.[8][9]
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For oral gavage, administer GBT1118 at a dose of 100 mg/kg twice daily for 14 to 24 days.[3]
3. Hematological Analysis:
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Collect blood samples at baseline and at the end of the treatment period.
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Measure complete blood counts, including hemoglobin, hematocrit, and red blood cell counts.
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Determine reticulocyte counts to assess erythropoietic activity.
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Measure red blood cell half-life to evaluate hemolysis.[3]
4. Pharmacodynamic Assessment:
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Measure the P₅₀ of blood samples using a hemoximeter to determine the effect on hemoglobin oxygen affinity.[3]
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Quantify GBT1118 concentrations in blood to determine hemoglobin occupancy.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GBT1118 | Hemoglobin modifier | Probechem Biochemicals [probechem.com]
- 3. Increased hemoglobin affinity for oxygen with GBT1118 improves hypoxia tolerance in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the antisickling compound GBT1118 on the permeability of red blood cells from patients with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. GBT1118, a potent allosteric modifier of hemoglobin O2 affinity, increases tolerance to severe hypoxia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Rheological Impact of GBT1118 Cessation in a Sickle Mouse Model [frontiersin.org]
